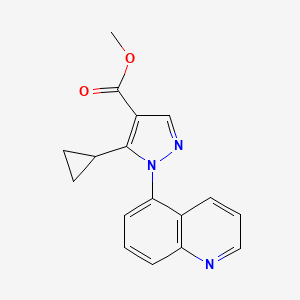

Methyl 5-cyclopropyl-1-(5-quinolyl)pyrazole-4-carboxylate

Cat. No. B8747010

M. Wt: 293.32 g/mol

InChI Key: UOWBHNVPNLWAEH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06627643B2

Procedure details

A 200 liter glass-lined reactor under nitrogen was charged with ethyl acetate (51 liters), methyl-3-cyclopropyl-3-oxopropanoate (4.90 kg) and N,N-dimethylformamide dimethylacetal (4.31 kg). The reactor was heated to about 75° C. for four hours. Completion of conversion to α-[(dimethylamino)methylene]-β-oxo-cyclopropanepropanoic acid, (αZ)-methyl ester was confirmed using thin-layer chromatography analysis (ethyl acetate/hexanes,1/1). The reactor was cooled to about 20° C. and the vessel was charged with 5-hydrazinoquinoline dihydrochloride (10.0 kg). Triethylamine (15.0 liters) was added to the reactor over about a one hour period. The reactor was then heated to about 75° C. under nitrogen and maintained at that temperature for four hours. Completion of the formation of 5-cyclopropyl-1-quinolin-5-yl-1H-pyrazole-4-carboxylic acid methyl ester was confirmed by HPLC. The reactor was then cooled to about 20° C. and ethyl acetate (17 liters) was added along with activated carbon (500 g) and filter aid (1.64 kg). A solution consisting of 66 liters of water and citric acid (20.7 kg) was then added. The resulting suspension was agitated for one hour and then filtered. The filter was rinsed with 15 liters of ethyl acetate. The filtrate formed two liquid layers upon standing. The lower, dark red aqueous layer was decanted and discarded. The upper, red organic layer was transferred to a 200 liter glass-lined reactor configured for vacuum distillation. The volume of the red organic layer was reduced by distillation under vacuum to a volume of 25 liters. Propan-2-ol (31 liters) was added to the distillation pot and the volume was reduced by vacuum distillation to 31 liters. A second propan-2-ol (31 liters) charge was made to the distillation pot and the volume was again reduced by vacuum distillation to 34 liters. The distillation apparatus was cooled to about 20° C. and reconfigured for reflux. Aqueous NaOH (50% solution, 6.90 kg) was added to the reconfigured apparatus containing the 5-cyclopropyl-1-quinolin-5-yl-1H-pyrazole-4-carboxylic acid methyl ester/isopropanol solution. The reactor was then heated to about 75° C. under nitrogen and maintained at that temperature for four hours. HPLC analysis of the reaction solution indicated that the conversion to 5-cyclopropyl-1-quinolin-5-yl-1H-pyrazole-4-carboxylic acid was complete. The reactor was then cooled to about 20° C. and the pH of the contents was adjusted to about pH 4 using concentrated hydrochloric acid. A brown suspension of solids formed as the pH was adjusted. The solids were isolated by filtration, rinsed with water and dried under vacuum at about 45° C. resulting in 6.10 kg of 5-cyclopropyl-1-quinolin-5-yl-1H-pyrazole-4-carboxylic acid as a brown solid.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

ethyl acetate hexanes,1

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

COC(=O)CC(C1CC1)=O.COC(OC)N(C)C.CN(/C=C(/C(=O)C1CC1)\C(OC)=O)C.Cl.Cl.N(C1C=CC=C2C=1C=CC=N2)N.C[O:48][C:49]([C:51]1[CH:52]=[N:53][N:54]([C:59]2[CH:68]=[CH:67][CH:66]=[C:65]3[C:60]=2[CH:61]=[CH:62][CH:63]=[N:64]3)[C:55]=1[CH:56]1[CH2:58][CH2:57]1)=[O:50]>C(OCC)(=O)C.C(N(CC)CC)C>[CH:56]1([C:55]2[N:54]([C:59]3[CH:68]=[CH:67][CH:66]=[C:65]4[C:60]=3[CH:61]=[CH:62][CH:63]=[N:64]4)[N:53]=[CH:52][C:51]=2[C:49]([OH:50])=[O:48])[CH2:57][CH2:58]1 |f:3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)\C=C(/C(=O)OC)\C(C1CC1)=O

|

Step Two

[Compound]

|

Name

|

ethyl acetate hexanes,1

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

10 kg

|

|

Type

|

reactant

|

|

Smiles

|

Cl.Cl.N(N)C1=C2C=CC=NC2=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(=O)C=1C=NN(C1C1CC1)C1=C2C=CC=NC2=CC=C1

|

Step Five

|

Name

|

|

|

Quantity

|

17 L

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Six

|

Name

|

|

|

Quantity

|

15 L

|

|

Type

|

solvent

|

|

Smiles

|

C(C)N(CC)CC

|

Step Seven

|

Name

|

|

|

Quantity

|

4.9 kg

|

|

Type

|

reactant

|

|

Smiles

|

COC(CC(=O)C1CC1)=O

|

|

Name

|

|

|

Quantity

|

4.31 kg

|

|

Type

|

reactant

|

|

Smiles

|

COC(N(C)C)OC

|

|

Name

|

|

|

Quantity

|

51 L

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

75 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting suspension was agitated for one hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reactor was cooled to about 20° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reactor was then heated to about 75° C. under nitrogen

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained at that temperature for four hours

|

|

Duration

|

4 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reactor was then cooled to about 20° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter aid (1.64 kg)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was then added

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The filter was rinsed with 15 liters of ethyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The filtrate formed two liquid layers

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The lower, dark red aqueous layer was decanted

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The upper, red organic layer was transferred to a 200 liter glass-lined reactor

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

configured for vacuum distillation

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The volume of the red organic layer was reduced by distillation under vacuum to a volume of 25 liters

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Propan-2-ol (31 liters) was added to the distillation pot and the volume

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was reduced by vacuum distillation to 31 liters

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A second propan-2-ol (31 liters) charge

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was again reduced by vacuum distillation to 34 liters

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The distillation apparatus was cooled to about 20° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

for reflux

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Aqueous NaOH (50% solution, 6.90 kg) was added to the reconfigured apparatus

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing the 5-cyclopropyl-1-quinolin-5-yl-1H-pyrazole-4-carboxylic acid methyl ester/isopropanol solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reactor was then heated to about 75° C. under nitrogen

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained at that temperature for four hours

|

|

Duration

|

4 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reactor was then cooled to about 20° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A brown suspension of solids

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed as the pH

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solids were isolated by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

rinsed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under vacuum at about 45° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulting in 6.10 kg of 5-cyclopropyl-1-quinolin-5-yl-1H-pyrazole-4-carboxylic acid as a brown solid

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1(CC1)C1=C(C=NN1C1=C2C=CC=NC2=CC=C1)C(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |